3-Hydroxy-4-methoxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of a hydroxyl group, a methoxy group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-3-methylbutanoic acid typically involves the hydroxylation of a precursor compound followed by methoxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-methoxy-3-methylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted butanoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-4-methoxy-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
3-Hydroxy-3-methylbutanoic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Methoxy-3-methylbutanoic acid: Lacks the hydroxyl group, affecting its biological activity and applications.
3-Hydroxy-4-methoxybenzoic acid: Contains a benzene ring, resulting in distinct chemical behavior and uses.
Uniqueness: 3-Hydroxy-4-methoxy-3-methylbutanoic acid is unique due to the presence of both hydroxyl and methoxy groups on the same carbon chain, which imparts specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDUFFLDHXECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.